![molecular formula C13H10BrNO B1361360 Phenol, o-(p-bromophenylformimidoyl)- CAS No. 886-34-0](/img/structure/B1361360.png)
Phenol, o-(p-bromophenylformimidoyl)-
Overview
Description
Synthesis Analysis
The synthesis of phenolic compounds like BPFI involves various methods. For instance, the use of MCPBA achieves a mild and highly efficient synthesis of phenols from arylboronic acids in an aqueous solution at room temperature .Molecular Structure Analysis
The molecular structure of BPFI consists of a phenol group attached to a bromophenylformimidoyl group. The InChI representation of the molecule isInChI=1S/C13H10BrNO/c14-11-5-7-12 (8-6-11)15-9-10-3-1-2-4-13 (10)16/h1-9,16H
. Chemical Reactions Analysis
Phenolic compounds like BPFI are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones .Physical And Chemical Properties Analysis
Phenolic compounds are known for their ability to form hydrogen bonds due to the presence of the O-H bond in the phenol group . This property contributes to their reactivity and biological activity .Scientific Research Applications
Photo- and Thermoresponsive Materials
Salicylidene p-bromoaniline derivatives exhibit photo- and thermochromism , which is the ability to change color in response to light and temperature changes . This property is valuable in the development of smart coatings, inks, and display technologies that can respond to environmental stimuli.
Molecular Switches
The compound’s ability to switch between different tautomeric forms under external stimuli like UV light makes it a candidate for molecular switches . These switches have potential applications in optical storage, signal processing, and photonic technologies.
Solid-State Studies
Research into the solid-state properties of Salicylidene p-bromoaniline derivatives helps understand their structural aspects, which is crucial for the design of materials with specific mechanical and thermal properties .
Analytical Techniques
The compound’s structural changes upon exposure to stimuli can be studied using techniques like differential scanning calorimetry (DSC) and variable temperature single-crystal X-ray diffraction (VT-SCXRD) . These studies are essential for applications in crystal engineering and materials science.
Anion Sensing
Salicylidene-based compounds are known to act as colorimetric and fluorimetric sensors for anions . This application is significant in environmental monitoring and the development of diagnostic tools.
Proton Transfer Studies
The intramolecular O⋯N hydrogen bond in Salicylidene p-bromoaniline facilitates proton transfer, which can be exploited in studying proton dynamics in various chemical and biological processes .
Thermomechanical Behavior
Understanding the thermomechanical behavior of Salicylidene p-bromoaniline derivatives is important for developing materials that can withstand extreme conditions, such as high temperatures or mechanical stress .
Material Stabilization
The stabilization of tautomeric forms of the compound through mechanochemical synthesis opens up possibilities for creating stable materials with desired properties for industrial applications .
Mechanism of Action
- Under physiological conditions, it may undergo hydrolysis of the imine bond, leading to reversible formation and exchange of acylhydrazones .
- The hydrazone bond in Salicylidene p-bromoaniline is versatile and has applications in bioconjugation, polymer functionalization, and medicinal chemistry .
- The compound’s stability to hydrolysis under neutral conditions contributes to its mesomeric effect .
- It can participate in metal coordination, intramolecular hydrogen bonding, and anion sensing .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Future Directions
Phenolic compounds have drawn increasing attention due to their potent antioxidant properties and their marked effects in the prevention of various oxidative stress-associated diseases such as cancer . The identification and development of phenolic compounds or extracts from different plants have become a major area of health- and medical-related research .
properties
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAMOQWOPYDCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419774, DTXSID601282790 | |
Record name | 2,4-Cyclohexadien-1-one, 6-[[(4-bromophenyl)amino]methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[(4-Bromophenyl)imino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, o-(p-bromophenylformimidoyl)- | |
CAS RN |
886-34-0, 53565-63-2, 82306-72-7 | |
Record name | 2-[[(4-Bromophenyl)imino]methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Cresol, alpha-(p-bromophenylimino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: QR B1UNR DE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Cyclohexadien-1-one, 6-[[(4-bromophenyl)amino]methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[(4-Bromophenyl)imino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(4-BROMOPHENYLIMINO)-ORTHO-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(((4-Bromophenyl)imino)methyl)phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9U8EX2WE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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